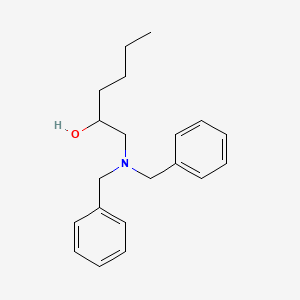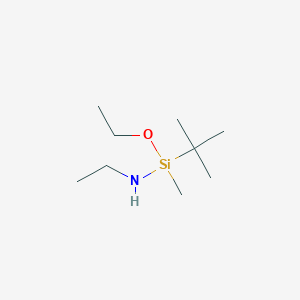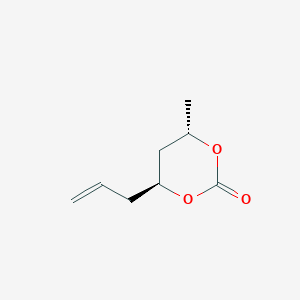
1-(Dibenzylamino)hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibenzylamino)hexan-2-ol is an organic compound with the molecular formula C20H27NO It is a secondary alcohol with a dibenzylamino group attached to the second carbon of a hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibenzylamino)hexan-2-ol can be achieved through several methods. One common approach involves the reaction of hexan-2-one with dibenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like tetrahydrofuran (THF) at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-(Dibenzylamino)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Hexan-2-one.
Reduction: Hexane.
Substitution: 1-(Dibenzylamino)hexan-2-yl chloride.
Aplicaciones Científicas De Investigación
1-(Dibenzylamino)hexan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 1-(Dibenzylamino)hexan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dibenzylamino group can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparación Con Compuestos Similares
Similar Compounds
1-(Dibenzylamino)hexan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(Dibenzylamino)hexane: Similar structure but without the hydroxyl group.
1-(Dibenzylamino)cyclohexanol: Similar structure but with a cyclohexane ring instead of a hexane chain.
Uniqueness
1-(Dibenzylamino)hexan-2-ol is unique due to the presence of both a hydroxyl group and a dibenzylamino group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
930265-19-3 |
|---|---|
Fórmula molecular |
C20H27NO |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(dibenzylamino)hexan-2-ol |
InChI |
InChI=1S/C20H27NO/c1-2-3-14-20(22)17-21(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-13,20,22H,2-3,14-17H2,1H3 |
Clave InChI |
UNJAZXWFBAYVMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)




![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)

![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)

![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)

